4-Ethylmorpholine-3-carboxylic acid hydrochloride
Overview
Description
4-Ethylmorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups . This compound is typically found in a powdered form and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of morpholine with ethyl bromide to introduce the ethyl group at the nitrogen atom. This is followed by carboxylation to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then further reacted to produce this compound .
Chemical Reactions Analysis
4-Ethylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethylmorpholine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Industry: It is used as a solvent and intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the ethyl group can interact with hydrophobic pockets . These interactions can alter the conformation and activity of the target enzymes, leading to various biological effects.
Comparison with Similar Compounds
4-Ethylmorpholine-3-carboxylic acid hydrochloride can be compared with other morpholine derivatives, such as:
Morpholine: The parent compound, which lacks the ethyl and carboxylic acid groups.
4-Methylmorpholine: Similar to this compound but with a methyl group instead of an ethyl group.
4-Phenylmorpholine: Contains a phenyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
Overview
4-Ethylmorpholine-3-carboxylic acid hydrochloride (C7H14ClNO3) is a morpholine derivative characterized by an ethyl group and a carboxylic acid functional group. Its unique structure contributes to its biological activity, making it a subject of interest in various biochemical studies and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and its implications in research and medicine.
- Molecular Formula : C7H14ClNO3
- Molecular Weight : 195.65 g/mol
- Structure : Contains a morpholine ring with an ethyl substitution and a carboxylic acid group.
This compound acts primarily as a ligand that interacts with specific enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues of enzymes, while the ethyl group enhances hydrophobic interactions within enzyme active sites. This interaction can lead to significant physiological responses, influencing various biochemical pathways.
Enzyme Interaction
Research indicates that this compound can modulate enzyme activities, particularly those involved in metabolic pathways. Its ability to act as an enzyme inhibitor or activator suggests potential applications in drug development, especially in targeting diseases where enzyme regulation is crucial.
Enzyme Target | Effect | Reference |
---|---|---|
Acetylcholinesterase (AChE) | Inhibition | |
Butyrylcholinesterase (BChE) | Inhibition | |
Histone demethylases | Inhibition |
Therapeutic Potential
The compound has been studied for its potential therapeutic applications, particularly in treating neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE and BChE, this compound may help increase acetylcholine levels in the brain, thereby improving cholinergic transmission and cognitive function.
Case Studies
-
Alzheimer's Disease Research
A study highlighted the role of cholinesterase inhibitors in managing Alzheimer's disease symptoms. The inhibition of AChE and BChE by compounds similar to this compound demonstrated increased acetylcholine availability, which is critical for cognitive function ( ). -
Antimalarial Applications
Although not primarily focused on this compound, related morpholine derivatives have shown promise in antimalarial drug discovery. The structural characteristics that allow for enzyme modulation may also be applicable in targeting Plasmodium species ( ).
Synthesis and Production
The synthesis of this compound typically involves:
- Reaction between morpholine and ethyl bromide to introduce the ethyl group.
- Carboxylation to add the carboxylic acid functional group.
- Formation of the hydrochloride salt through reaction with hydrochloric acid.
Optimized industrial methods ensure high yield and purity through controlled conditions ().
Safety and Toxicology
While this compound has shown promising biological activity, safety assessments indicate it falls under acute toxicity categories for oral and dermal exposure ( ). Further studies are necessary to fully understand its safety profile in therapeutic contexts.
Properties
IUPAC Name |
4-ethylmorpholine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-8-3-4-11-5-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUABYORTPRMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOCC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-51-5 | |
Record name | 4-ethylmorpholine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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